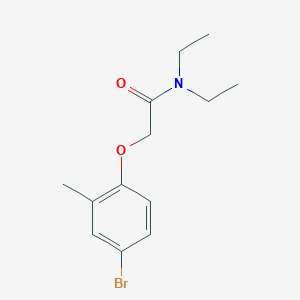
2,4-Dichloronitrostyrene
概要
説明
2,4-Dichloronitrostyrene: is an organic compound with the molecular formula C8H5Cl2NO2 It is a derivative of nitrostyrene, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Dichloronitrostyrene can be synthesized through the nitration of 2,4-dichlorostyrene. The nitration process typically involves the use of a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the styrene derivative.
Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale nitration of 2,4-dichlorostyrene. The process is optimized to maximize yield and purity while minimizing by-products. The reaction mixture is carefully monitored, and the product is purified through techniques such as recrystallization or distillation.
化学反応の分析
Types of Reactions: 2,4-Dichloronitrostyrene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition: It can participate in [3+2] cycloaddition reactions, forming cyclic compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, methanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.
Cycloaddition: Nitrone reagents, mild heating conditions.
Major Products:
Reduction: 2,4-Dichloroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,4-Dichloronitrostyrene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties.
Pharmaceuticals: The compound and its derivatives are explored for their potential biological activities and therapeutic applications.
Environmental Science: It is studied for its role in the degradation of nitroaromatic pollutants.
作用機序
The mechanism of action of 2,4-dichloronitrostyrene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds with different biological activities. The pathways involved include redox reactions and nucleophilic substitution mechanisms.
類似化合物との比較
2,4-Dichloronitrobenzene: Similar structure but lacks the styrene moiety.
2,4-Dichloroaniline: A reduction product of 2,4-dichloronitrostyrene.
2,4-Dichlorostyrene: The precursor used in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of both nitro and styrene functional groups, which confer distinct reactivity patterns. Its ability to undergo a variety of chemical transformations makes it a versatile intermediate in organic synthesis and materials science.
特性
IUPAC Name |
2,4-dichloro-1-(2-nitroethenyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2/c9-7-2-1-6(8(10)5-7)3-4-11(12)13/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWIJBBAMBDXME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18984-21-9 | |
| Record name | 2,4-Dichloro-1-(2-nitroethenyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18984-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Hydroxy-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone](/img/structure/B7859527.png)
![Methyl 3-[(ethanesulfonyl)amino]benzoate](/img/structure/B7859538.png)


![3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B7859548.png)




![Methyl [(2-nitrophenyl)sulfonyl]acetate](/img/structure/B7859587.png)



![[2-(2-Iodophenoxy)ethyl]dimethylamine](/img/structure/B7859612.png)
